molecular formula C23H25N3O5 B11594230 N-allyl-1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide

N-allyl-1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11594230
M. Wt: 423.5 g/mol
InChI Key: UQFWGXFEIQDSSJ-UHFFFAOYSA-N
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Description

N-allyl-1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an allyl group, a methoxyphenyl group, and a pyrrolidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-allyl-1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-allyl-1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-allyl-1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of an allyl group, a methoxyphenyl group, and a pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

1-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide

InChI

InChI=1S/C23H25N3O5/c1-3-12-24-23(29)16-13-22(28)26(14-16)18-6-10-20(11-7-18)31-15-21(27)25-17-4-8-19(30-2)9-5-17/h3-11,16H,1,12-15H2,2H3,(H,24,29)(H,25,27)

InChI Key

UQFWGXFEIQDSSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC=C

Origin of Product

United States

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